[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile
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Overview
Description
[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile is a chemical compound that features a benzodioxole ring, a nitroso group, and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile typically involves the reaction of 1,3-benzodioxole derivatives with nitroso compounds under specific conditions. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of [(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile involves its interaction with various molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can result in the modulation of biological pathways and the induction of specific cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole rings but different functional groups.
Nitroso compounds: Compounds containing nitroso groups with different substituents.
Acetonitrile derivatives: Compounds with acetonitrile moieties and varying substituents.
Uniqueness
[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile is unique due to the combination of its benzodioxole ring, nitroso group, and acetonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
3201-36-3 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-(cyanomethyl)nitrous amide |
InChI |
InChI=1S/C10H9N3O3/c11-3-4-13(12-14)6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,4,6-7H2 |
InChI Key |
XGXNDJIWRNZDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN(CC#N)N=O |
Origin of Product |
United States |
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